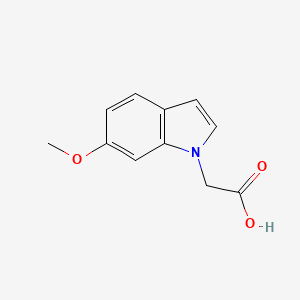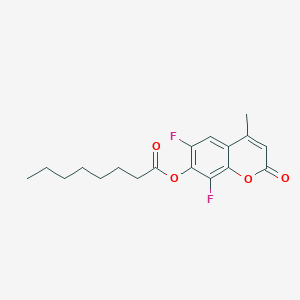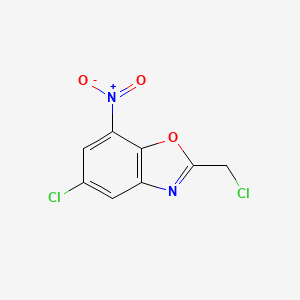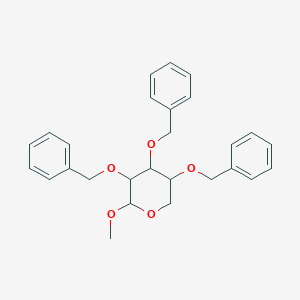![molecular formula C11H17N3O B12308565 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12308565.png)
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S,5S)-3-(1-metil-1H-pirazol-5-il)-8-azabiciclo[3.2.1]octan-3-ol es un compuesto orgánico complejo caracterizado por su estructura bicíclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1R,3S,5S)-3-(1-metil-1H-pirazol-5-il)-8-azabiciclo[3.2.1]octan-3-ol típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo bicíclico y la introducción del grupo pirazolílico. Las rutas sintéticas comunes pueden incluir:
Reacciones de Ciclización: Formación del núcleo bicíclico a través de ciclización intramolecular.
Transformaciones de Grupos Funcionales: Introducción de los grupos hidroxilo y pirazolílico a través de transformaciones selectivas de grupos funcionales.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la química de flujo continuo y los procesos catalíticos pueden emplearse para escalar la producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1R,3S,5S)-3-(1-metil-1H-pirazol-5-il)-8-azabiciclo[3.2.1]octan-3-ol puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Conversión del grupo hidroxilo a un grupo carbonilo.
Reducción: Reducción del grupo pirazolílico para formar diferentes derivados.
Sustitución: Reacciones de sustitución nucleófila en el grupo pirazolílico.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados con grupos funcionales modificados, que pueden utilizarse posteriormente en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
Química
En química, (1R,3S,5S)-3-(1-metil-1H-pirazol-5-il)-8-azabiciclo[3.2.1]octan-3-ol se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles interacciones con macromoléculas biológicas. Puede servir como una sonda para investigar los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina
En medicina, (1R,3S,5S)-3-(1-metil-1H-pirazol-5-il)-8-azabiciclo[3.2.1]octan-3-ol se explora por sus posibles propiedades terapéuticas. Puede actuar como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o catalizadores.
Mecanismo De Acción
El mecanismo de acción de (1R,3S,5S)-3-(1-metil-1H-pirazol-5-il)-8-azabiciclo[3.2.1]octan-3-ol involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
(1R,3S,5S)-3-(1-metil-1H-pirazol-5-il)-8-azabiciclo[3.2.1]octano: Carece del grupo hidroxilo, lo que lleva a una reactividad y aplicaciones diferentes.
(1R,3S,5S)-3-(1-metil-1H-pirazol-5-il)-8-azabiciclo[3.2.1]octan-2-ol: La posición diferente del grupo hidroxilo afecta sus propiedades químicas.
Unicidad
La presencia de ambos grupos hidroxilo y pirazolílico en (1R,3S,5S)-3-(1-metil-1H-pirazol-5-il)-8-azabiciclo[3.2.1]octan-3-ol lo hace único en comparación con sus análogos
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C11H17N3O/c1-14-10(4-5-12-14)11(15)6-8-2-3-9(7-11)13-8/h4-5,8-9,13,15H,2-3,6-7H2,1H3 |
Clave InChI |
SDXRTBLFMFMZQS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2(CC3CCC(C2)N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)
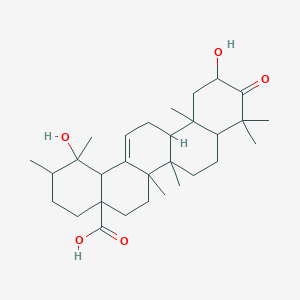
![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
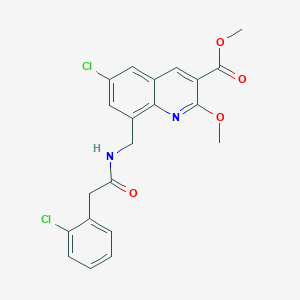


![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)
![[2-acetyloxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate](/img/structure/B12308537.png)
